molecular formula C12H14O2S B14327396 (1-Ethenylcyclobutane-1-sulfonyl)benzene CAS No. 97072-43-0

(1-Ethenylcyclobutane-1-sulfonyl)benzene

Cat. No.: B14327396
CAS No.: 97072-43-0
M. Wt: 222.31 g/mol
InChI Key: UWNKILKPCWKXLN-UHFFFAOYSA-N
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Description

(1-Ethenylcyclobutane-1-sulfonyl)benzene is a sulfonated aromatic compound characterized by a benzene ring substituted with a sulfonyl group (-SO₂-) attached to a cyclobutane ring bearing an ethenyl (-CH=CH₂) substituent. This structure confers unique steric and electronic properties. The sulfonyl group is strongly electron-withdrawing, polarizing the benzene ring and influencing reactivity in electrophilic substitution reactions.

Properties

CAS No.

97072-43-0

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

(1-ethenylcyclobutyl)sulfonylbenzene

InChI

InChI=1S/C12H14O2S/c1-2-12(9-6-10-12)15(13,14)11-7-4-3-5-8-11/h2-5,7-8H,1,6,9-10H2

InChI Key

UWNKILKPCWKXLN-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCC1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethenylcyclobutane-1-sulfonyl)benzene typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a vinylation reaction using reagents such as vinyl halides or vinyl Grignard reagents.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base.

    Attachment to Benzene: The final step involves attaching the sulfonylated cyclobutane to a benzene ring through an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Ethenylcyclobutane-1-sulfonyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitrobenzene, halobenzene, sulfonylbenzene derivatives.

Scientific Research Applications

(1-Ethenylcyclobutane-1-sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Ethenylcyclobutane-1-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, participating in various chemical reactions. The ethenyl group provides a site for further functionalization, allowing the compound to interact with different biological pathways and molecular targets.

Comparison with Similar Compounds

Sulfonyl-Substituted Benzene Derivatives

Compounds with sulfonyl groups on aromatic rings exhibit distinct solubility and reactivity profiles. Key comparisons include:

Compound CAS Number Molecular Weight Solubility (Polar Solvents) Thermal Stability Reactivity in SNAr<sup>*</sup>
(1-Ethenylcyclobutane-1-sulfonyl)benzene Not listed ~238.3 g/mol Moderate (predicted) Moderate-Low High (due to EWG<sup>†</sup>)
Benzene sulfonamide 98-10-2 173.2 g/mol High High Moderate
p-Toluenesulfonyl chloride 98-59-9 190.7 g/mol Low High Very High

<sup>*</sup>SNAr: Nucleophilic aromatic substitution.
<sup>†</sup>EWG: Electron-withdrawing group.

Key Findings :

  • The ethenylcyclobutane substituent likely reduces solubility in polar solvents compared to simpler sulfonamides .
  • Thermal stability is predicted to be lower than benzene sulfonamide due to cyclobutane ring strain .

Ethyl-Substituted Benzene Derivatives

Ethyl groups are electron-donating, contrasting with the sulfonyl group’s electron-withdrawing nature. Relevant analogs include:

Compound CAS Number Boiling Point (°C) Density (g/cm³) Reactivity in Friedel-Crafts
1-Ethyl-2-methylbenzene 611-14-3 165–167 0.87 High (EDA<sup>‡</sup>)
This compound ~290 (predicted) ~1.25 (predicted) Low (deactivated ring)

<sup>‡</sup>EDA: Electron-donating alkyl group.

Key Findings :

  • The sulfonyl group deactivates the benzene ring, making this compound less reactive in electrophilic substitutions compared to ethyltoluenes .
  • Higher predicted boiling point and density align with increased molecular complexity and polarity .

Cyclobutane-Containing Aromatics

Cyclobutane’s ring strain (109.5° bond angles vs. ideal 90°) impacts stability and reactivity:

Compound Ring Strain Energy (kcal/mol) Thermal Decomposition Temp (°C)
Cyclobutane ~26.3 ~200
This compound ~30 (predicted) ~150–180 (predicted)
Cyclohexane sulfonic acid Negligible >300

Key Findings :

  • The compound’s thermal stability is inferior to cyclohexane-based sulfonic acids due to cyclobutane strain .
  • Decomposition pathways may involve ring-opening or sulfonyl group elimination.

Critical Notes and Limitations

Data Gaps : Direct experimental data for this compound are absent in the provided evidence; predictions rely on structural analogs .

Contradictions : Ethyl-substituted benzenes (e.g., 1-ethyl-2-methylbenzene) exhibit opposing electronic effects compared to sulfonyl aromatics, complicating reactivity comparisons .

Synthetic Challenges : The compound’s synthesis likely requires specialized methods to stabilize the cyclobutane-sulfonyl moiety.

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